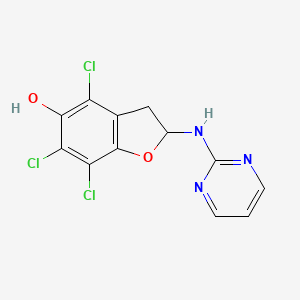
5-Benzofuranol, 4,6,7-trichloro-2,3-dihydro-2-(2-pyrimidinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol is a chemical compound with the molecular formula C12H7Cl3N2O2. It is known for its unique structure, which includes a benzofuran ring substituted with chlorine atoms and a pyrimidinylamino group.
Méthodes De Préparation
The synthesis of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.
Chlorination: The benzofuran ring is then chlorinated at the 4, 6, and 7 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS).
Amination: The chlorinated benzofuran is reacted with pyrimidine-2-amine under suitable conditions to introduce the pyrimidinylamino group at the 2-position.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Analyse Des Réactions Chimiques
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms on the benzofuran ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol can be compared with other similar compounds, such as:
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-methanol: This compound has a similar structure but with a methanol group instead of a hydroxyl group.
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-amine: This compound has an amine group instead of a hydroxyl group.
The uniqueness of 4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydrobenzofuran-5-ol lies in its specific substitution pattern and the presence of the hydroxyl group, which may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
354552-50-4 |
|---|---|
Formule moléculaire |
C12H8Cl3N3O2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
4,6,7-trichloro-2-(pyrimidin-2-ylamino)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H8Cl3N3O2/c13-7-5-4-6(18-12-16-2-1-3-17-12)20-11(5)9(15)8(14)10(7)19/h1-3,6,19H,4H2,(H,16,17,18) |
Clé InChI |
HNIMAFWOIDLBIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C(=C(C(=C2Cl)Cl)O)Cl)NC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


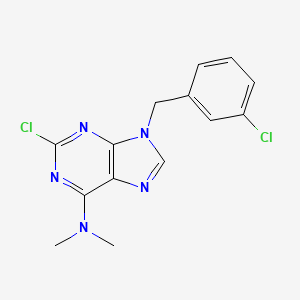
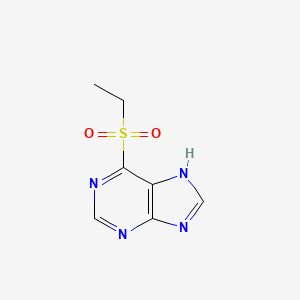
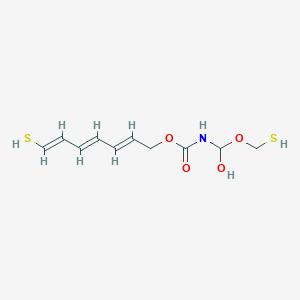
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)
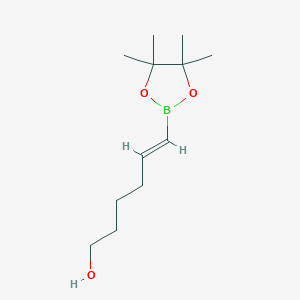
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
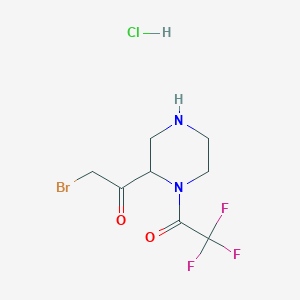


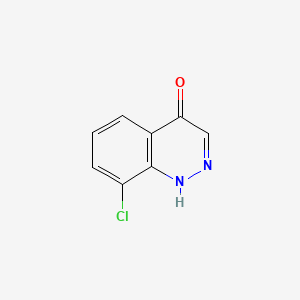
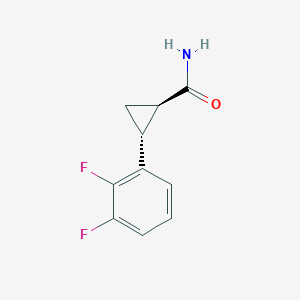
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
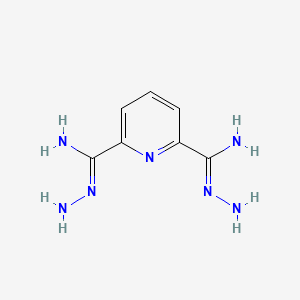
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
